7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid is a complex organic compound characterized by its unique spiro structure, which incorporates a dioxaspiro system. This compound is part of a broader class of dioxaspiro compounds known for their diverse biological activities and applications in synthetic organic chemistry.
Source: The compound can be sourced from various chemical suppliers and databases, including PubChem and commercial chemical vendors. Its CAS number is 1374657-68-7, which facilitates its identification in chemical registries.
Classification: 7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid falls under the category of carboxylic acids and dioxaspiro compounds. It is classified based on its functional groups and structural features, which influence its reactivity and potential applications in scientific research.
The synthesis of 7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid typically involves multi-step organic reactions that may include:
The synthesis may require specific catalysts and conditions to ensure high yields and purity. For example, using Lewis acids or transition metal catalysts can facilitate the cyclization process.
The molecular structure of 7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid can be represented as follows:
The structure features a spiro arrangement with two oxygen atoms incorporated into the cyclic framework, contributing to its unique properties.
The InChI key for this compound is provided for database searches: YMEMAALYLSKCLM-UHFFFAOYSA-N
. The canonical SMILES representation is CC(C(=O)O)C1=CCCC2(C1)OCCO2
, which illustrates the connectivity of atoms within the molecule.
7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid can participate in various chemical reactions typical of carboxylic acids, such as:
The reactivity of this compound is influenced by the presence of the carboxylic acid group, which can engage in nucleophilic addition or substitution reactions.
Further research would be required to elucidate specific pathways and interactions for this compound.
7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid has potential applications in:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1